Noxytiolin

Vue d'ensemble

Description

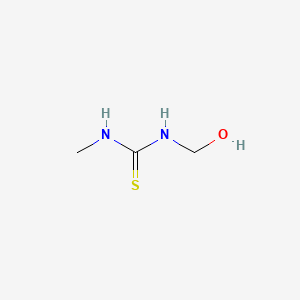

Noxytiolin, également connu sous le nom de N-(hydroxyméthyl)-N′-méthylthiourée, est une petite molécule organique de formule chimique C₃H₈N₂OS et d'une masse molaire de 120,17 g/mol . Il est principalement utilisé comme agent anti-infectieux pour l'irrigation thérapeutique des cavités corporelles infectées telles que la vessie et le péritoine, et en spray pour les brûlures .

Méthodes De Préparation

Noxytiolin peut être synthétisé par réaction de la méthylthiourée avec le formaldéhyde. La réaction se produit généralement dans des conditions douces, le formaldéhyde agissant comme agent hydroxyméthylant . Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais la synthèse implique généralement des techniques de synthèse organique standard.

Analyse Des Réactions Chimiques

Noxytiolin subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers composés soufrés.

Réduction : Il peut être réduit dans des conditions spécifiques pour donner des dérivés de thiourée plus simples.

Substitution : this compound peut participer à des réactions de substitution où le groupe hydroxyméthyle est remplacé par d'autres groupes fonctionnels.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications De Recherche Scientifique

Antimicrobial Properties

Noxytiolin has been studied for its antimicrobial effects, particularly against various bacterial strains. A study indicated that this compound demonstrated varying degrees of effectiveness against certain pathogens, although results have been mixed regarding its overall efficacy in clinical settings .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Efficacy Level | Study Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Low | |

| Pseudomonas aeruginosa | Not significant |

Use in Peritonitis Treatment

Research involving animal models has shown that this compound may adversely affect postoperative outcomes in peritonitis cases. A controlled trial indicated a significant increase in mortality among rabbits treated with this compound compared to a control group, raising concerns about its safety profile .

Case Study: Experimental Peritonitis in Rabbits

- Objective : To evaluate the effects of this compound on peritonitis.

- Findings : Increased mortality rates were observed, suggesting potential risks associated with its use in similar human conditions.

Pharmacokinetics and Absorption Studies

This compound's systemic absorption has been evaluated through intrapleural lavage studies. In two patients undergoing this procedure, side effects such as anorexia and nausea were reported, indicating possible systemic absorption and subsequent adverse reactions .

Table 2: Side Effects Observed During this compound Administration

Ongoing Research

Current research is focused on understanding the full scope of this compound's applications, including its pharmacodynamics and potential for broader therapeutic uses. Investigations are being conducted to explore its role in treating chronic infections and inflammatory diseases.

Challenges and Considerations

Despite its potential benefits, challenges remain regarding the safety and efficacy of this compound in clinical settings. The mixed results from various studies necessitate further investigation to establish clear guidelines for its use.

Mécanisme D'action

Noxytiolin exerts its antibacterial effects by releasing formaldehyde in aqueous solutions . Formaldehyde is a potent antimicrobial agent that can denature proteins and nucleic acids, leading to the death of bacterial cells. The exact molecular targets and pathways involved in this process are not fully understood, but the release of formaldehyde is a key component of its mechanism of action .

Comparaison Avec Des Composés Similaires

Noxytiolin appartient à la classe des composés organiques connus sous le nom de thiourées, qui sont des dérivés de l'urée avec un groupe thiocarbonyle remplaçant le groupe carbonyle. Les composés similaires comprennent :

- Diméthylurée

- 1,1,3,3-Tétraméthylguanidine

- Métformine

- Acide allantoïque

- Carmustine

This compound est unique parmi ces composés en raison de son utilisation spécifique comme agent anti-infectieux pour l'irrigation thérapeutique et de sa capacité à libérer du formaldéhyde dans les solutions aqueuses .

Activité Biologique

Noxytiolin, also known as noxythiolin, is a thiourea derivative recognized for its biological activity, particularly as an anti-infective agent. This compound has garnered attention due to its applications in treating various infections and its role in surgical procedures, specifically in the irrigation of the peritoneum. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical settings, and relevant research findings.

- Molecular Formula : C₃H₈N₂OS

- Molecular Weight : 120.173 g/mol

- Melting Point : 88-90 °C

- Boiling Point : 203.7 °C at 760 mmHg

- Density : 1.223 g/cm³

This compound exhibits its biological effects primarily through its action on bacterial cell membranes and metabolic pathways. The thiourea group in its structure is believed to interact with microbial enzymes, inhibiting their function and leading to bacterial cell death. This mechanism underpins its effectiveness as an antimicrobial agent.

Biological Activity Overview

This compound has shown a broad spectrum of biological activities:

- Antimicrobial Properties : Effective against various pathogens, including those responsible for peritonitis.

- Anti-adhesive Effects : In animal studies, this compound has been demonstrated to reduce adhesion formation post-surgery.

Table 1: Summary of Biological Activities

Case Study 1: Efficacy in Peritonitis

A controlled trial involving rabbits showed that this compound significantly affected mortality rates in experimental peritonitis. The study indicated that while this compound was administered to one group, a marked increase in mortality was observed compared to the control group. This suggests that while this compound has potential benefits, careful consideration must be given to its application in severe infections .

Case Study 2: Surgical Applications

In a study focusing on post-operative outcomes, this compound was used for peritoneal irrigation during surgeries. Results indicated that patients receiving irrigation with this compound had fewer complications related to adhesion formation compared to those who did not receive the treatment. The findings highlight the potential of this compound as a prophylactic measure in surgical settings .

Research Findings

Recent studies have expanded on the understanding of this compound's biological activity:

- In Vivo Studies : this compound administered intraperitoneally at a dosage of 2 mL showed a significant reduction in adhesion formation in rat models .

- Comparative Efficacy : Research comparing this compound with other anti-infective agents indicated that it possesses unique properties that may enhance its effectiveness in specific clinical scenarios .

Propriétés

IUPAC Name |

1-(hydroxymethyl)-3-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2OS/c1-4-3(7)5-2-6/h6H,2H2,1H3,(H2,4,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMHZVYLAQPMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166011 | |

| Record name | Noxytiolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15599-39-0 | |

| Record name | Noxythiolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15599-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noxytiolin [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noxytiolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13838 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Noxytiolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Noxytiolin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOXYTIOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DN3AF1FU6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.